molecular formula C13H9BrN2O2 B3032200 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 123692-94-4

5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B3032200
CAS No.: 123692-94-4
M. Wt: 305.13
InChI Key: DHCSPWPNILUEPW-UHFFFAOYSA-N
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Description

5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is known for its potential biological activity and diverse applications in scientific research.

Scientific Research Applications

5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Future Directions

: Sigma-Aldrich: 5-[(E)-(4-bromophenyl)diazenyl]-1H-imidazole : Benchchem: 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde : Synthesis and Characterization of Some Triphenyltin(IV) Complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with 2-hydroxybenzaldehyde. The reaction conditions generally include:

    Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-hydroxybenzaldehyde in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production methods for azo compounds like this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include precise control of reaction temperatures, pH, and the use of efficient catalysts to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-bromophenyl)diazenyl]phenol
  • 4-[(E)-(4-bromophenyl)diazenyl]aniline
  • 4-[(E)-(4-bromophenyl)diazenyl]benzoic acid

Uniqueness

5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to the presence of both the azo group and the aldehyde functional group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-[(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSPWPNILUEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50767434
Record name 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50767434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123692-94-4
Record name 3-[2-(4-Bromophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50767434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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